4-(N-BOC-Amino)-1-butylpiperidine

Catalog No.
S769032
CAS No.
1345471-82-0
M.F
C14H28N2O2
M. Wt
256.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(N-BOC-Amino)-1-butylpiperidine

CAS Number

1345471-82-0

Product Name

4-(N-BOC-Amino)-1-butylpiperidine

IUPAC Name

tert-butyl N-(1-butylpiperidin-4-yl)carbamate

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

InChI

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17)

InChI Key

NSDPKDHGIYFONT-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C

Chemical Identity

-(N-BOC-Amino)-1-butylpiperidine is also known as tert-Butyl N-(1-butylpiperidin-4-yl)carbamate.

Function

It is an organic building block commonly used in medicinal chemistry research [].

Applications:

  • Synthesis of Aminopiperidine Derivatives: 4-(N-BOC-Amino)-1-butylpiperidine serves as a precursor for the synthesis of various aminopiperidine derivatives, which are a class of compounds with diverse biological activities [, ]. These derivatives have been explored for their potential applications in the development of:
    • Antiviral agents, particularly against HIV-1 [, ].
    • Antibacterial agents [].

4-(N-tert-butoxycarbonyl-amino)-1-butylpiperidine, commonly known as 4-Boc-aminopiperidine, is a chemical compound that belongs to the class of piperidine derivatives. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen of the piperidine ring, which is a five-membered cyclic amine. The Boc group is widely used in organic synthesis to protect amines during various

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in nucleophilic substitution reactions with electrophiles.
  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Coupling Reactions: It can be used in coupling reactions to synthesize more complex molecules, particularly in peptide synthesis.

Compounds containing piperidine moieties, including 4-Boc-aminopiperidine, exhibit various biological activities. They have been investigated for their potential as:

  • Antiviral Agents: Some derivatives have shown activity against viral infections by targeting specific receptors such as C-C motif chemokine receptor 5 (CCR5) .
  • Neuropharmacological Effects: Piperidine derivatives are often explored for their effects on neurotransmitter systems, potentially influencing mood and cognition.

Several synthesis methods exist for producing 4-Boc-aminopiperidine:

  • Two-Step Reaction:
    • React N-benzyl-4-piperidone with orthoformate in an alcoholic solution under acid catalysis to form a ketal.
    • React this ketal with tert-butyl carbamate followed by catalytic hydrogenation using palladium on carbon to yield 4-Boc-aminopiperidine .
  • Alternative Method:
    • Start with 1-benzyl piperidine-4-formhydrazide, reduce it using nitrous acid to generate 1-benzyl-4-aminopiperidine, and then react with di-tert-butyl dicarbonate .
  • Boc Protection of Amines:
    • The Boc group can be introduced by reacting an amine with di-tert-butyl dicarbonate in the presence of a base .

4-Boc-aminopiperidine serves multiple purposes in research and industry:

  • Building Block in Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chiral Auxiliary: Its structure allows it to be used in asymmetric synthesis processes, facilitating the formation of chiral centers .
  • Precursor for Drug Development: Its derivatives are explored for their potential therapeutic effects against various diseases.

Studies involving 4-Boc-aminopiperidine focus on its interactions with biological targets:

  • Binding Affinity Studies: Research has been conducted to evaluate how well this compound binds to specific receptors, which is crucial for drug design.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the piperidine structure affect biological activity helps in optimizing compounds for better efficacy.

Similar Compounds

Several compounds share structural similarities with 4-Boc-aminopiperidine. These include:

Compound NameStructure TypeUnique Features
1-Boc-4-AminopiperidinePiperidine derivativeContains a Boc group and an amino function.
4-Amino-1-piperidinolPiperidinol derivativeLacks the Boc protection but retains similar activity.
N-BenzylpiperidinamineBenzyl derivativeExhibits different reactivity due to benzyl substitution.

Uniqueness

The unique aspect of 4-Boc-aminopiperidine lies in its Boc protection, which allows for selective reactivity and stability during synthetic processes. This makes it particularly valuable in complex organic syntheses where controlling reactivity is crucial.

XLogP3

2.8

Wikipedia

Tert-Butyl (1-butylpiperidin-4-yl)carbamate

Dates

Last modified: 08-15-2023

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